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Unraveling the Expression Landscape of ARHGAP27 Across Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the expression of Rho GTPase Activating Protein 27 (ARHGAP27) across a comprehensive range of human tissues. Understanding the tissue-specific expression of ARHGAP27 is crucial for elucidating its physiological roles and its implications in various disease states, thereby guiding targeted therapeutic strategies. This document summarizes quantitative expression data, details the experimental methodologies for its detection, and visualizes its involvement in key signaling pathways.

Introduction to ARHGAP27

ARHGAP27, also known as Rho GTPase Activating Protein 27, is a protein encoded by the ARHGAP27 gene in humans. It belongs to the Rho GTPase-activating protein (GAP) family, which plays a critical role in regulating the activity of Rho family GTPases. These small signaling G proteins are central to a multitude of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and differentiation. By accelerating the hydrolysis of GTP to GDP, GAPs inactivate Rho GTPases, thus acting as crucial negative regulators.[1] ARHGAP27 is implicated in the regulation of CDC42 and RAC1, two well-characterized Rho GTPases, and is suggested to be involved in clathrin-mediated endocytosis.[2][3]



Quantitative Expression of ARHGAP27

The expression of ARHGAP27 varies significantly across different human tissues at both the mRNA and protein levels. The following tables provide a summary of its expression based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[4][5] [6][7]

ARHGAP27 mRNA Expression in Human Tissues

The following table summarizes the median RNA expression levels of ARHGAP27 in various human tissues, quantified as normalized Transcripts Per Million (nTPM) from the GTEx database.[4][8] Tissues are ordered from highest to lowest median expression.





Tissue	Median nTPM
Spleen	25.8
Whole Blood	20.1
Lung	15.4
Small Intestine - Terminal Ileum	13.9
Colon - Transverse	12.1
Esophagus - Mucosa	11.5
Adrenal Gland	10.8
Pituitary	9.7
Ovary	9.2
Thyroid	8.5
Stomach	8.1
Pancreas	7.6
Adipose - Subcutaneous	7.3
Skin - Sun Exposed (Lower leg)	6.9
Artery - Aorta	6.5
Heart - Left Ventricle	5.8
Nerve - Tibial	5.2
Brain - Cerebellum	4.9
Muscle - Skeletal	4.1
Liver	3.5
Kidney - Cortex	3.2
Testis	2.7



ARHGAP27 Protein Expression in Human Tissues

Protein expression levels of ARHGAP27 have been characterized by immunohistochemistry (IHC) in a wide array of human tissues, as documented in the Human Protein Atlas. The following table provides a semi-quantitative summary of these findings, indicating the staining intensity observed in key cell types within each tissue.[5][9]

Tissue	Staining Level	Predominant Cell Types with Positive Staining
Lymph Node	High	Germinal center cells, Non- germinal center cells
Spleen	High	White pulp cells
Tonsil	High	Germinal center cells, Non- germinal center cells
Bone Marrow	Medium	Hematopoietic cells
Appendix	Medium	Lymphoid tissue
Lung	Medium	Macrophages, Pneumocytes
Colon	Medium	Glandular cells, Immune cells in lamina propria
Small Intestine	Medium	Glandular cells, Immune cells in lamina propria
Skin	Medium	Epidermal cells, Immune cells
Stomach	Low	Glandular cells
Liver	Low	Hepatocytes (faint), Immune cells
Kidney	Low	Cells in tubules and glomeruli
Brain (Cerebral Cortex)	Low	Neurons, Glial cells
Heart Muscle	Not detected	Cardiomyocytes
Skeletal Muscle	Not detected	Myocytes



Experimental Protocols

Accurate determination of ARHGAP27 expression relies on robust and well-defined experimental methodologies. This section provides an overview of standard protocols for detecting ARHGAP27 at the mRNA and protein levels.

RNA-Sequencing (RNA-Seq) for Gene Expression Analysis

RNA-Seq is a powerful technique for transcriptome-wide analysis of gene expression. The data presented in this guide from the GTEx project was generated using this methodology.



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A generalized workflow for gene expression analysis using RNA-Sequencing.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying mRNA levels of a specific gene.

- RNA Extraction: Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and oligo(dT) or random hexamer primers.
- qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and ARHGAP27specific primers. A possible set of primers for human ARHGAP27 is:



- Forward Primer: 5'-TCTCGCACTTCCGCCAGTTCAT-3'
- Reverse Primer: 5'-AAGAGCATCCGCAGAGTGTCGT-3'[10]
- Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of ARHGAP27 to a stable housekeeping gene (e.g., GAPDH, ACTB).

Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression within the context of tissue architecture.

- Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 μm sections and mount on charged slides.
- Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a
 pressure cooker or water bath.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
- Primary Antibody Incubation: Incubate sections with a primary antibody against ARHGAP27 (e.g., Rabbit polyclonal to ARHGAP27, Abcam ab171973[11]) overnight at 4°C.
- Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system for visualization.
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Western Blotting

Western blotting is used to detect and quantify the total amount of a specific protein in a tissue lysate.



- Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-30 μg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against ARHGAP27 (e.g., Rabbit polyclonal to ARHGAP27, Thermo Fisher Scientific PA5-58674[12]) overnight at 4°C.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

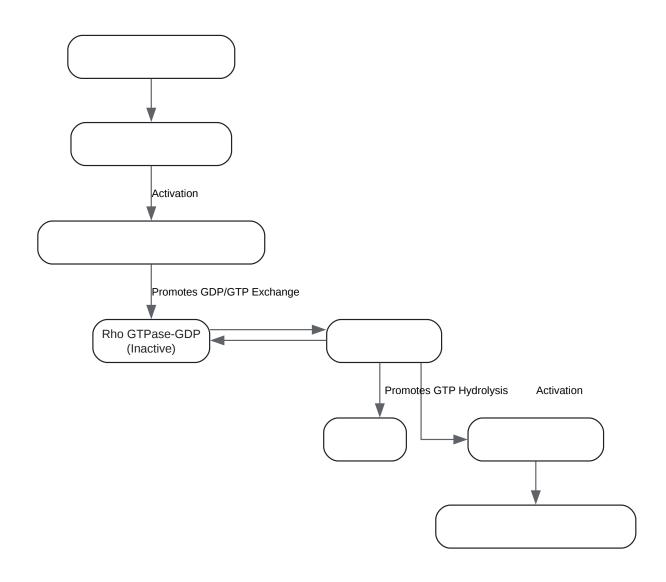
Signaling Pathways Involving ARHGAP27

ARHGAP27's function as a Rho GAP places it at the intersection of several critical signaling pathways.

Rho GTPase Signaling

ARHGAP27 negatively regulates Rho GTPases like CDC42 and RAC1, which are master regulators of the actin cytoskeleton. This regulation is fundamental for processes such as cell migration, adhesion, and morphology.[1][13]





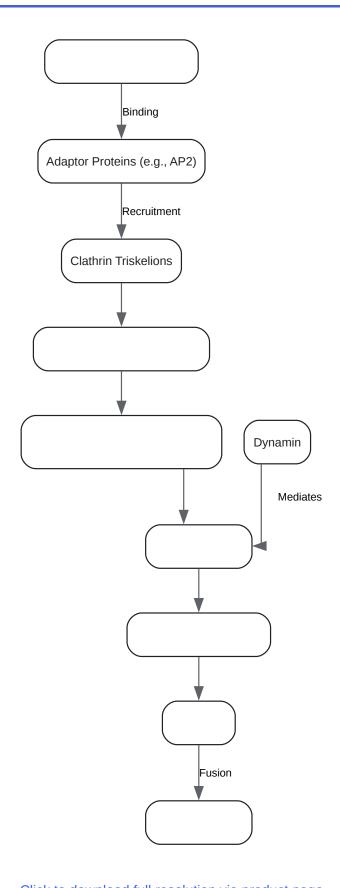
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The regulatory cycle of Rho GTPases involving ARHGAP27.

Clathrin-Mediated Endocytosis

ARHGAP27 is also implicated in clathrin-mediated endocytosis, a major pathway for internalizing cell surface receptors and other cargo. This process is vital for nutrient uptake, signal transduction, and synaptic vesicle recycling.[3][14][15]





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A simplified model of clathrin-mediated endocytosis highlighting the potential involvement of ARHGAP27.

Conclusion

This technical guide provides a comprehensive overview of the expression of ARHGAP27 in various human tissues. The presented data, derived from large-scale transcriptomic and proteomic studies, reveals a widespread but differential expression pattern, with notable enrichment in immune cells and tissues with high cellular turnover. The detailed experimental protocols offer a practical resource for researchers aiming to investigate ARHGAP27 in their own studies. Furthermore, the visualization of its involvement in fundamental cellular processes like Rho GTPase signaling and endocytosis underscores its potential as a therapeutic target in a range of diseases. Further research into the precise regulatory mechanisms and downstream effects of ARHGAP27 in different tissue contexts will be crucial for fully realizing its diagnostic and therapeutic potential.

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- To cite this document: BenchChem. [Unraveling the Expression Landscape of ARHGAP27 Across Human Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10760438#expression-of-arhgap27-in-different-human-tissues]

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